N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that combines a pyrazole ring with a benzo[d]thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound, also known as N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide, is primarily used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
The compound interacts with its targets, the dipeptidylpeptidase 4 enzymes, inhibiting their activity . This inhibition results in an increase in incretin levels (GLP-1 and GIP), which inhibit glucagon release, which in turn increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .
Biochemical Pathways
The compound affects the incretin system pathway. By inhibiting dipeptidylpeptidase 4, it prevents the inactivation of incretins, leading to increased insulin release in response to meals and improved glucose control .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine and feces .
Result of Action
The primary result of the compound’s action is improved blood glucose control. By inhibiting dipeptidylpeptidase 4 and increasing incretin levels, it helps regulate insulin and glucagon secretion, leading to lower blood glucose levels .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity . Furthermore, individual patient factors such as age, weight, liver function, and kidney function can also influence the compound’s pharmacokinetics and overall therapeutic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as iodine and solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrazole and benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its use in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and benzo[d]thiazole derivatives, such as:
1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors.
Pyrazoloquinolines: Known for their pharmacological activities.
Uniqueness
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of the pyrazole and benzo[d]thiazole moieties, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-11-16(22(21-12)13-7-3-2-4-8-13)20-17(23)18-19-14-9-5-6-10-15(14)24-18/h2-11H,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRBKFKPFFWUKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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